molecular formula C16H17ClS B14646679 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene CAS No. 54997-24-9

1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene

Cat. No.: B14646679
CAS No.: 54997-24-9
M. Wt: 276.8 g/mol
InChI Key: DCWDFDPVQMFTPD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group and a sulfanyl group attached to a 4-(propan-2-yl)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)benzene and 4-(propan-2-yl)thiophenol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM), and the reaction may be catalyzed by a base such as triethylamine.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: The reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chloromethyl group, resulting in the formation of a benzyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding: The sulfanyl group can form covalent or non-covalent interactions with target proteins.

    Pathways: It may modulate specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-2-{[4-(methyl)phenyl]sulfanyl}benzene: Similar structure but with a methyl group instead of a propan-2-yl group.

    1-(Chloromethyl)-2-{[4-(ethyl)phenyl]sulfanyl}benzene: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene is unique due to the presence of the propan-2-yl group, which may impart different chemical and physical properties compared to its analogs

Properties

CAS No.

54997-24-9

Molecular Formula

C16H17ClS

Molecular Weight

276.8 g/mol

IUPAC Name

1-(chloromethyl)-2-(4-propan-2-ylphenyl)sulfanylbenzene

InChI

InChI=1S/C16H17ClS/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12H,11H2,1-2H3

InChI Key

DCWDFDPVQMFTPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CCl

Origin of Product

United States

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